2,6-Dibromo-3,5-ditert-butylaniline
Description
2,6-Dibromo-3,5-ditert-butylaniline is a polyhalogenated aniline derivative featuring bromine substituents at the 2- and 6-positions and bulky tert-butyl groups at the 3- and 5-positions. This unique substitution pattern confers distinct steric and electronic properties, making it a candidate for applications in materials science, catalysis, and organic synthesis.
Properties
Molecular Formula |
C14H21Br2N |
|---|---|
Molecular Weight |
363.13g/mol |
IUPAC Name |
2,6-dibromo-3,5-ditert-butylaniline |
InChI |
InChI=1S/C14H21Br2N/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,17H2,1-6H3 |
InChI Key |
FAQBCECRSGSUTO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1Br)N)Br)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1Br)N)Br)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Molecular Geometry and Stability
The tert-butyl groups in 2,6-Dibromo-3,5-ditert-butylaniline introduce significant steric hindrance compared to smaller substituents like methyl or halogens in similar compounds:
- 3,5-Dibromo-2,6-dimethylaniline (CAS 82842-52-2): Methyl groups reduce steric bulk, likely enhancing solubility but lowering thermal stability compared to tert-butyl analogs .
Key Insight : The tert-butyl groups in the target compound likely improve thermal stability and reduce aggregation in solid-state structures due to their bulkiness, as seen in crystal packing patterns of halogenated pyridines (e.g., fishbone-like stacking in 2,6-dibromo-3,5-difluoro-4-pyridyl ketone) .
Physical and Electronic Properties
Table 1: Comparison of Structural Analogs
Electronic Effects :
- Bromine’s electron-withdrawing nature decreases electron density on the aromatic ring, directing electrophilic attacks to meta/para positions.
- In contrast, amino groups (e.g., in 3,5-diamino-2,4,6-trinitropyridine) increase electron density, stabilizing adjacent nitro groups and enhancing explosive performance .
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